molecular formula C12H16N2 B3320203 (1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane CAS No. 1217977-97-3

(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane

Cat. No.: B3320203
CAS No.: 1217977-97-3
M. Wt: 188.27 g/mol
InChI Key: JPRFUVVWNBBEDI-RYUDHWBXSA-N
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Description

Contextual Significance of Bicyclic Amine Scaffolds in Organic Chemistry

Bicyclic amine scaffolds, such as the diazabicyclo[2.2.1]heptane core, are of significant interest in organic and medicinal chemistry. Their defined three-dimensional structures and constrained conformations make them valuable components in the design of complex molecules. rsc.orgnih.gov

Bridged ring systems are characterized by their inherent structural rigidity. acs.org Unlike monocyclic or fused ring systems which can often adopt multiple low-energy conformations, the movement of bridged systems is significantly restricted. nih.govresearchgate.net The 2,5-diazabicyclo[2.2.1]heptane scaffold, for instance, locks the seven-membered ring into a rigid boat-like conformation. researchgate.net This conformational constraint is a direct result of the ethylene (B1197577) bridge connecting the two bridgehead carbons. slideshare.net

This rigidity has profound implications for molecular design. By incorporating a bridged bicyclic scaffold, chemists can precisely control the spatial orientation of substituents attached to the ring system. nih.gov This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty associated with the molecule adopting a specific bioactive conformation. mdpi.com The move towards more three-dimensional, sp³-rich structures, often termed "escaping from flatland," has increased the demand for scaffolds like bridged bicyclic amines in fields such as drug discovery. rsc.org

The 2,5-diazabicyclo[2.2.1]heptane scaffold is frequently described as a rigid or conformationally restricted counterpart to the piperazine (B1678402) ring. researchgate.netresearchgate.netsemanticscholar.org Piperazine is a six-membered heterocyclic amine that exists predominantly in a flexible chair conformation, which can readily undergo ring-flipping to interconvert between two chair forms. This flexibility allows substituents on the piperazine ring to occupy either axial or equatorial positions.

In contrast, the bridged structure of 2,5-diazabicyclo[2.2.1]heptane eliminates this conformational flexibility. semanticscholar.org The nitrogen atoms and their substituents are held in fixed positions relative to the rest of the scaffold. This fundamental difference in conformational freedom is a key consideration in molecular design. While the flexibility of piperazine can be advantageous in some contexts, the rigidity of the bicyclic analogue provides a well-defined and predictable three-dimensional structure. nih.gov This allows for a more precise probing of structure-activity relationships, as the fixed geometry removes conformational ambiguity. researchgate.net

Conformational Comparison: Piperazine vs. 2,5-Diazabicyclo[2.2.1]heptane
FeaturePiperazine2,5-Diazabicyclo[2.2.1]heptane
StructureMonocyclic 6-membered ringBicyclic 7-membered ring system (bridged)
FlexibilityHigh (undergoes chair-flipping) rsc.orgLow (conformationally rigid) researchgate.netsemanticscholar.org
Primary ConformationChair rsc.orgBoat-like researchgate.net
Application ContextWidely used scaffold where flexibility is tolerated or desired.Used when a rigid, defined 3D orientation of substituents is required. researchgate.net

Stereochemical Purity and Enantiomeric Control in Asymmetric Synthesis

Asymmetric synthesis is a critical area of chemistry focused on the preparation of chiral molecules as single enantiomers. ethz.chencyclopedia.pub The stereochemical purity of a compound is paramount, particularly in pharmaceuticals, as different enantiomers of a molecule can exhibit vastly different biological activities. chiralpedia.com The (1S,4S) designation of the title compound indicates that it is a single, specific stereoisomer, possessing a defined three-dimensional arrangement of its atoms. ethz.ch

Chiral, enantiomerically pure compounds like (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane are valuable tools in asymmetric synthesis, often employed as chiral auxiliaries or ligands. A chiral auxiliary is an enantiopure chemical compound that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer of the product. thieme-connect.comyork.ac.uk After the reaction, the auxiliary is removed and can often be recovered for reuse. york.ac.uk The defined and rigid stereochemical environment of the auxiliary influences the approach of reagents, favoring the formation of one diastereomer over the other. york.ac.uk This substrate-controlled method allows for high levels of stereochemical control in the creation of new chiral centers. ethz.ch

The use of such auxiliaries is one of several strategies to achieve enantiomeric control, ensuring that the final product is obtained with a high enantiomeric excess (e.e.), which is a measure of its stereochemical purity. chiralpedia.comyork.ac.uk

Historical Development and Evolution of Diazabicyclo[2.2.1]heptane Research

Research into the 2,5-diazabicyclo[2.2.1]heptane ring system dates back to the mid-20th century. One of the early syntheses of this bicyclic base was reported in 1966 by Portoghese and Mikhail. acs.org A common and effective synthetic route to the enantiomerically pure scaffold, which remains relevant today, starts from the naturally occurring chiral amino acid, trans-4-hydroxy-L-proline. researchgate.netsemanticscholar.org

This synthetic pathway typically involves several steps:

Protection and Reduction: The starting material, trans-4-hydroxy-L-proline, is first N-protected (e.g., with a tosyl group) and then the carboxylic acid is reduced. semanticscholar.org

Activation: The hydroxyl groups are activated, often by converting them into better leaving groups like tosylates. researchgate.net

Cyclization: The key ring-forming step involves reacting the activated intermediate with an amine, such as benzylamine, which acts as a nucleophile to displace the leaving groups and form the second ring of the bicyclic system. researchgate.net

Deprotection: Finally, protecting groups are removed to yield the parent 2,5-diazabicyclo[2.2.1]heptane or its derivatives. prepchem.com

Over the decades, this scaffold has been incorporated into a variety of compounds for pharmacological and catalytic applications. researchgate.netresearchgate.net The development of synthetic methods, including strategies like directed metalation, has allowed for the introduction of substituents at various positions on the ring, further expanding its utility as a versatile building block in organic synthesis. semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRFUVVWNBBEDI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1s,4s 2 Benzyl 2,5 Diazabicyclo 2.2.1 Heptane and Its Derivatives

Chiral Pool Approaches to Enantiopure Bicyclic Systems

Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a cornerstone for the efficient construction of complex chiral molecules. This approach elegantly transfers the inherent stereochemistry of the starting material to the final product, bypassing the need for challenging resolution or asymmetric synthesis steps.

Utilization of L-4-Hydroxyproline as a Starting Material

The most common and well-established route to enantiomerically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane systems begins with the naturally occurring amino acid, L-4-hydroxyproline. researchgate.netredalyc.orgrsc.org This starting material possesses the requisite stereochemistry that is ultimately translated into the (1S,4S) configuration of the bicyclic product.

A typical synthetic sequence commences with the protection of the nitrogen atom of L-4-hydroxyproline, commonly as a tosyl (Ts) derivative, by reacting it with tosyl chloride. nih.govresearchgate.net The carboxylic acid functional group is then reduced, often using borane (B79455) in tetrahydrofuran (B95107) (THF) or sodium borohydride, to yield the corresponding diol, (2S,4R)-N-tosyl-4-hydroxyprolinol. nih.govsemanticscholar.orgresearchgate.net

To facilitate the subsequent cyclization, the two hydroxyl groups of the diol are activated as good leaving groups. This is typically achieved by converting them into tosylates or mesylates. semanticscholar.orgresearchgate.net The final ring-closing step to form the bicyclic core is accomplished by reacting this activated intermediate with a primary amine, such as benzylamine, which serves to introduce the N-benzyl group and form the second ring through intramolecular nucleophilic substitution. researchgate.netnih.gov The final N-tosyl group can then be removed under acidic conditions, such as with hydrobromic acid in acetic acid, to yield the target compound. nih.govresearchgate.net

Table 1: Key Steps in Chiral Pool Synthesis from L-4-Hydroxyproline
StepDescriptionTypical ReagentsReference
1. N-ProtectionProtection of the pyrrolidine (B122466) nitrogen.Tosyl chloride (TsCl), Na2CO3 researchgate.net
2. ReductionReduction of the carboxylic acid to a primary alcohol.NaBH4, BF3–Et2O, THF researchgate.net
3. ActivationConversion of hydroxyl groups to better leaving groups.Tosyl chloride (TsCl), Pyridine researchgate.net
4. CyclizationReaction with a primary amine to form the bicyclic core.Benzylamine (PhCH2NH2), Toluene researchgate.net
5. DeprotectionRemoval of the N-tosyl group.40% Hydrobromic acid (HBr) researchgate.net

Directed Metalation Strategies for C-Substitution

While the synthesis from L-4-hydroxyproline establishes the core scaffold, functionalization at the carbon atoms (C-substitution) is crucial for creating diverse derivatives. Directed metalation has proven to be a powerful strategy for the regioselective introduction of substituents onto the diazabicyclo[2.2.1]heptane framework. semanticscholar.orgresearchgate.net

This method involves the deprotonation of a carbon atom adjacent (alpha) to a nitrogen atom, facilitated by a directing group. researchgate.net For the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system, one of the nitrogen atoms is typically protected with a tert-butyloxycarbonyl (Boc) group, which acts as an effective directing group for lithiation. semanticscholar.org

The process begins with the N-Boc protection of the secondary amine. Deprotonation is then achieved using a strong base, such as sec-butyllithium (B1581126) (sec-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net This generates a lithiated intermediate that can then react with a variety of electrophiles to introduce new C-substituents. semanticscholar.orgresearchgate.net This strategy allows for the synthesis of novel C-substituted derivatives that are otherwise difficult to access. researchgate.netumich.edu

Multicomponent Reaction Pathways for Scaffold Functionalization

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to molecular diversity. The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold has been successfully employed in MCRs to generate libraries of novel compounds. tandfonline.comnih.govnih.gov

One notable example is the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. tandfonline.comnih.govnih.gov In this MCR pathway, the free secondary amine of a Boc-protected diazabicyclo[2.2.1]heptane derivative reacts with carbon disulfide and an activated alkyne in the presence of a primary or secondary amine. This reaction efficiently constructs complex molecules bearing the dithiocarbamate (B8719985) moiety. nih.govorcid.orgresearchgate.net Furthermore, derivatives of this scaffold have been used as chiral organocatalysts in other MCRs, such as the Biginelli reaction, demonstrating the utility of this system in asymmetric catalysis. umich.edu

Stereoselective Alkylation and Protection Strategies at Nitrogen Centers

The manipulation of the nitrogen centers is fundamental to the synthesis and functionalization of 2,5-diazabicyclo[2.2.1]heptane derivatives. Due to the rigid, bicyclic nature of the scaffold, alkylation at the nitrogen atoms can often proceed with a degree of stereoselectivity, influenced by the steric environment of the existing substituents.

Introduction and Removal of N-Protecting Groups (e.g., Boc, Tosyl)

The selective protection and deprotection of the two nitrogen atoms are critical for controlling the reactivity and directing the synthesis of specific isomers. The tosyl (Ts) and tert-butyloxycarbonyl (Boc) groups are the most commonly employed protecting groups in the synthesis of these bicyclic systems. semanticscholar.org

Tosyl Group: The tosyl group is typically introduced using tosyl chloride (TsCl) in the presence of a base. nih.gov It is a robust protecting group, stable to a wide range of reaction conditions. Removal of the N-tosyl group is often achieved under harsh acidic conditions, for example, by heating with hydrobromic acid (HBr) in acetic acid or with concentrated sulfuric acid. nih.govsemanticscholar.orgrsc.orgprepchem.com

Boc Group: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) with a base like triethylamine. semanticscholar.org It is particularly useful as a directing group in metalation reactions. The key advantage of the Boc group is its lability under milder acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, which allows for selective deprotection without affecting other acid-sensitive groups. semanticscholar.org

Table 2: Common N-Protecting Groups and Their Cleavage Conditions
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsReference
p-ToluenesulfonylTosyl (Ts)Tosyl chloride (TsCl)33-40% HBr in Acetic Acid, heat nih.govrsc.org
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)2OTrifluoroacetic acid (TFA) semanticscholar.org

Cascade and Tandem Cyclization Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive transformations in which the subsequent reaction results from the functionality generated in the previous step, all within a single synthetic operation. Such reactions are highly atom- and step-economical.

For the synthesis of the 2,5-diazabicyclo[2.2.1]heptane core, an epimerization-lactamization cascade has been developed. researchgate.netrsc.orgsmolecule.com This strategy has been applied to synthesize the (1R,4R) enantiomer of the scaffold, starting from functionalized (2S,4R)-4-aminoproline methyl esters. rsc.org Under basic conditions, these substrates are believed to undergo epimerization at the C-2 position. rsc.orgsmolecule.com This is followed by a spontaneous intramolecular aminolysis by the (2R)-epimer, which leads to the formation of a bridged lactam intermediate, effectively constructing the bicyclic system. researchgate.netrsc.org Key factors for the success of this cascade include the presence of an electron-withdrawing N-protecting group and the use of a strong base as a promoter. researchgate.netrsc.org

Strecker Reaction-Intramolecular Nucleophilic Cyclization (STRINC) Sequences

A key strategy for the synthesis of derivatives of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core involves a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. This approach has been successfully utilized to prepare optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid, a valuable diamino acid building block, starting from L-4-hydroxyproline. thieme-connect.comresearchgate.net

The STRINC sequence is a powerful one-pot method for creating cyclic α-amino nitriles and their corresponding α-amino acids. researchgate.net The process begins with the formation of an imine, followed by the addition of a cyanide source (the Strecker reaction) to form an α-amino nitrile. This intermediate is then poised for a subsequent intramolecular nucleophilic cyclization, where a nucleophile within the molecule attacks an electrophilic center to form the bicyclic ring system. This tandem approach is highly efficient as it constructs the complex bicyclic core in a single synthetic operation from a suitably functionalized precursor. researchgate.net Careful optimization of this key step is crucial for maximizing the yield of the desired aminonitrile precursor and minimizing side products. researchgate.net

Epimerization-Lactamization Cascades in Related Systems

While not directly reported for the (1S,4S) enantiomer, an elegant epimerization-lactamization cascade has been developed for the synthesis of the related (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives. rsc.org This methodology provides insight into the types of cascade reactions that can be employed to construct this bicyclic scaffold. The process starts with functionalized (2S,4R)-4-aminoproline methyl esters. rsc.org

Under basic conditions, these proline derivatives undergo epimerization at the C-2 position. This change in stereochemistry allows for a subsequent intramolecular aminolysis, where the amino group attacks the ester carbonyl, leading to the formation of a bridged lactam intermediate, which is the core of the diazabicyclo[2.2.1]heptane system. rsc.orgresearchgate.net Key factors that have been identified as crucial for the success of this cascade reaction are the presence of an electron-withdrawing N-protecting group on the substrate and the use of a strong base to promote the reaction. rsc.org

Table 1: Key Factors in Epimerization-Lactamization Cascade

Factor Role Example
Substrate (2S,4R)-4-aminoproline methyl esters Precursor containing the necessary atoms for the bicyclic system.
N-Protecting Group Electron-withdrawing Facilitates the epimerization step.
Promoter Strong Base Induces the C-2 epimerization and subsequent cyclization.

Scalable Synthesis and Process Optimization Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane requires robust and optimized synthetic routes. The conventional synthesis often starts from (S)-trans-4-hydroxyproline and involves multiple steps. redalyc.orgresearchgate.net A typical sequence includes tosylation of the amino group, reduction of the carboxylic acid, tosylation of the resulting hydroxyl groups, and finally, cyclization with a primary amine like benzylamine. redalyc.org

A significant drawback of these conventional routes is the long reaction times required for several steps, which can be a bottleneck for scalability. redalyc.org For instance, the initial tosylation may take up to 48 hours, and the final cyclization step can require 2-24 hours under conventional heating. redalyc.org

Process optimization studies have shown that microwave irradiation can dramatically accelerate these transformations. redalyc.org The tosylation step can be reduced to 30 minutes, and the cyclization can be accomplished in 30-90 minutes using microwave heating. Similarly, the detosylation of the N-Benzyl-N'-tosyl-(1S,4S)-2,5-diazabicyclo[2.2.1]heptane precursor, which takes 2-6 hours at reflux with hydrobromic acid, can be completed in just 30 minutes under microwave irradiation, affording the product in high yield. redalyc.org These significant rate enhancements make microwave-assisted synthesis a highly attractive strategy for process optimization and scalable production. redalyc.org The feasibility of producing related azabicyclo[2.2.1]heptane systems on a gram to kilogram scale has been demonstrated, underscoring the industrial potential of these compounds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Times

Synthetic Step Conventional Heating Time Microwave Irradiation Time
N-Tosylation 48 hours 30 minutes
Cyclization 2 - 24 hours 30 - 90 minutes
Detosylation 2 - 6 hours 30 minutes

Applications in Asymmetric Catalysis

Design and Development of Chiral Diazabicyclic Ligands

The synthesis and development of ligands based on the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold are driven by the need for effective chiral auxiliaries in catalysis. researchgate.netumich.edu These compounds are considered attractive analogs of naturally occurring alkaloids like sparteine (B1682161) due to their structural rigidity and suitable coordination sites. redalyc.org

The effectiveness of diazabicyclic ligands stems from their ability to form stable chelate complexes with metal ions. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. nih.goviupac.org The design of these ligands is based on several key principles:

Structural Rigidity: The bicyclic nature of the heptane (B126788) ring system restricts conformational flexibility. This rigidity helps to create a well-defined and predictable chiral pocket around the metal center, which is essential for effective stereochemical communication during the catalytic cycle. redalyc.org

Stereogenic Centers: The presence of two fixed stereogenic centers at the bridgehead positions ((1S,4S) configuration) imparts chirality to the ligand, which is then transferred to the catalytic process. redalyc.org

Coordination Sites: The two nitrogen atoms within the bicyclic structure act as excellent donor atoms for coordinating to metal centers. This bidentate chelation stabilizes the resulting metal complex. redalyc.orgsigmaaldrich.com

The ability of a chelating ligand to act as a carrier for a metal ion is a fundamental aspect of its catalytic function, often proceeding through the formation of a mixed-ligand chelate compound. iupac.org

(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide serves as a key starting material for the synthesis of a variety of chiral diazabicyclic ligands. These ligands are subsequently used in the preparation of metal complexes for asymmetric catalysis. Notably, they have been successfully applied in the formation of dicopper(II) complexes, which are active catalysts in various transformations. sigmaaldrich.com The bidentate nature of the diazabicyclo[2.2.1]heptane core allows it to effectively coordinate with metal ions, forming stable and catalytically active species.

Organocatalytic Applications of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives

Beyond their use as ligands in metal-based catalysis, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have emerged as potent organocatalysts. semanticscholar.orgumich.edu These small organic molecules can catalyze chemical reactions without the need for a metal, offering advantages in terms of cost, toxicity, and environmental impact.

The mechanism of action for these organocatalysts often involves the formation of key intermediates that lower the activation energy of the reaction and control the stereochemical outcome. In the context of the Biginelli reaction, a plausible aminocatalytic mechanism has been proposed. This mechanism suggests that the chiral diamine catalyst activates the substrates through the formation of iminium or enamine intermediates, guiding the subsequent reaction steps through a stereochemically favored pathway to induce enantioselectivity in the final product. semanticscholar.org The proton relay capability of related bicyclic amine structures can also play a crucial role in enabling effective turnover in catalytic cycles. acs.org

Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have proven to be effective organocatalysts in multicomponent reactions, a class of reactions where three or more reagents are combined in a single step. semanticscholar.org

Biginelli Reaction: The enantioselective Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), has been a key area of application. semanticscholar.orgresearchgate.net Research has shown that chiral bicyclic diamines derived from the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold can effectively catalyze the reaction between aromatic aldehydes, ethyl acetoacetate, and urea (B33335).

For instance, the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane•2HBr and its N-methylated derivative catalyze the reaction to give good yields of DHPMs with moderate enantioselectivities, favoring the (S)-enantiomer. semanticscholar.org The introduction of a more sterically demanding group, such as in (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr, leads to improved yields and slightly higher enantiomeric excess. semanticscholar.org

Evaluation of Enantioselectivity and Diastereoselectivity in Catalytic Systems

The success of a chiral catalyst is measured by its ability to selectively produce one enantiomer or diastereomer over others. The enantiomeric excess (ee) is a common metric used to quantify this selectivity.

In studies involving (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as organocatalysts for the Biginelli reaction, enantiomeric purity was established using chiral High-Performance Liquid Chromatography (HPLC). semanticscholar.org The results demonstrated that these catalysts could induce enantioselectivity, with ee values reaching up to 46%. semanticscholar.org The observed selectivity is attributed to the specific chiral environment created by the catalyst, which favors one reaction pathway over the other.

The following table presents data from the use of two organocatalysts in the Biginelli reaction. semanticscholar.org

EntryCatalyst R GroupAldehyde R' GroupProductYield (%)Enantiomeric Ratio (R:S)Enantiomeric Excess (ee %)
1HH4o6937:6326
2HOCH34c6132:6836
3HBr4k3441:5918
4CH3H4o4836:6428
5CH3OCH34c6131.5:68.537
6CH3Br4k5139:6122
Data from the organocatalytic Biginelli reaction using derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. semanticscholar.org Catalyst R group refers to the substituent on the nitrogen of the diazabicyclic ring.

Impact of Substituent Effects on Catalytic Performance

The catalytic efficacy of "(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane" and its derivatives in asymmetric synthesis is profoundly influenced by the nature and position of substituents on the bicyclic core and its appended groups. These substituents can exert significant steric and electronic effects, which in turn modulate the catalyst's activity and enantioselectivity. Research into these substituent effects provides critical insights into the catalyst's mechanism and guides the rational design of more efficient and selective catalysts.

A notable study in this area involved the synthesis of novel C-substituted derivatives of the closely related (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane. researchgate.net In this work, various electrophiles were introduced at the C1 position of the diazabicycloheptane skeleton, leading to a series of new ligands. These ligands were subsequently evaluated as chiral auxiliaries in the borolidine-induced reduction of propiophenone (B1677668), a common benchmark reaction for assessing the effectiveness of chiral catalysts. researchgate.net

The results of this investigation clearly demonstrated that even subtle changes to the substituent at the C1 position could lead to significant variations in the enantiomeric excess (ee) of the product. For instance, a ligand bearing a diphenylmethanol (B121723) group at the C1 position afforded the corresponding alcohol product with a modest 27% ee. researchgate.net In contrast, when ligands with less sterically demanding or electronically different substituents were employed, the reaction yielded racemic products, highlighting the critical role of the substituent in achieving enantioselectivity. researchgate.net

The detailed research findings from the aforementioned study are summarized in the data table below, illustrating the direct impact of different C1 substituents on the catalytic performance in the asymmetric reduction of propiophenone.

Interactive Data Table: Impact of C1 Substituents on Enantioselectivity

The following table presents the enantiomeric excess (ee) achieved in the borolidine-induced reduction of propiophenone using different C1-substituted (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane ligands.

Ligand Substituent at C1Enantiomeric Excess (ee) (%)Product Configuration
(Diphenyl)methanol27S
(Phenyl)methanolracemic-
(Phenylsulfanyl)diphenylmethylracemic-

Structural Characterization and Mechanistic Elucidation

Conformational Analysis and Stereochemical Assignment

The defined (1S,4S) configuration at the two bridgehead carbons, combined with the inherent rigidity of the bicyclic system, results in a highly constrained and predictable conformation. This structural rigidity is a key feature that distinguishes it from flexible acyclic or monocyclic diamines like piperazine (B1678402). nih.govresearchgate.net

X-ray crystallography provides definitive proof of the solid-state structure of the 2,5-diazabicyclo[2.2.1]heptane core. Analysis of the parent ring system, specifically in its diprotonated dibromide salt form, confirms the bicyclic framework's key structural features. nih.gov

While a specific crystal structure for (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane itself is not detailed in the provided results, data from its dihydrobromide salt and closely related derivatives confirms the persistence of this rigid bicyclic core. nih.govsigmaaldrich.com For example, in a related tosylated and fluorophenyl-substituted derivative, the bicyclic core remains rigid, with the substituents oriented in specific directions relative to it. nih.gov The synthesis of the dihydrobromide salt of the title compound suggests its suitability for crystallographic analysis to determine the precise orientation of the benzyl (B1604629) group relative to the bicyclic core. sigmaaldrich.comresearchgate.net

Table 1: Selected Crystallographic Data for a 2,5-Diazabicyclo[2.2.1]heptane Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 9.9615
b (Å) 7.6586
c (Å) 11.3461
β (°) 98.979
V (ų) 855.00

Data for (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For derivatives of 2,5-diazabicyclo[2.2.1]heptane, ¹H NMR spectroscopy has been used to confirm structural assignments and even to observe different conformational states. researchgate.net

The rigid nature of the bicyclic core simplifies NMR spectra compared to more flexible systems, but the presence of substituents can introduce complexity. For instance, studies on N-Boc protected 2,5-diazabicyclo[2.2.1]heptanes have indicated the presence of multiple conformations in solution, likely arising from restricted rotation around the N-C(O) amide bond. researchgate.net The absolute configuration of C-substituted derivatives has been successfully determined by comparing their NMR spectra with those of products whose stereochemistry was unequivocally assigned by X-ray crystallography. semanticscholar.org

For this compound, ¹H and ¹³C NMR would confirm the connectivity and the diastereotopic nature of the methylene (B1212753) protons on the bicyclic frame and the benzyl group. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be instrumental in determining the through-space proximity of specific protons, thereby defining the preferred orientation of the benzyl substituent relative to the bicyclic scaffold in the solution state.

Investigation of Intramolecular Interactions and Rigidity

The bicyclo[2.2.1]heptane system is inherently strained and conformationally rigid. This rigidity, a primary characteristic of the scaffold, is crucial for its application in asymmetric synthesis as it allows for the precise and predictable positioning of substituents. vulcanchem.com The introduction of nitrogen atoms at the 2 and 5 positions and the addition of a benzyl group at the N2 position introduce the possibility of specific intramolecular interactions that can further influence the compound's conformation and reactivity.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules, complementing experimental findings.

Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to investigate the properties of complex organic molecules. For a molecule like this compound, DFT calculations can be employed to optimize the molecular geometry, providing theoretical bond lengths and angles that can be compared with experimental X-ray data. nih.gov

These calculations can also determine the relative energies of different possible conformers, for instance, those arising from the rotation of the benzyl group. This allows for the identification of the global minimum energy structure and the energetic barriers to conformational changes. Furthermore, computational methods can be used to calculate molecular electrostatic potential surfaces, which map the electron density distribution and highlight regions of positive and negative charge. nih.gov This information is invaluable for predicting how the molecule will interact with other reagents or biological targets.

A key application of the this compound scaffold is as a chiral auxiliary or ligand in asymmetric synthesis. semanticscholar.org Computational modeling is increasingly used to predict the outcomes of such reactions. By modeling the transition states of a reaction, chemists can predict which diastereomeric product will be favored, thus explaining or predicting the stereoselectivity. arxiv.org

For reactions involving the diazabicyclo[2.2.1]heptane core, computational studies can elucidate the mechanistic pathways. For example, non-adiabatic molecular dynamics (NAMD) simulations have been used to understand the stereoselectivity in the photochemical denitrogenation of the related 2,3-diazabicyclo[2.2.1]heptene system. chemrxiv.orgchemrxiv.org These studies show that dynamic effects during the reaction can drive the formation of a specific stereoisomer. chemrxiv.orgchemrxiv.org Similarly, for reactions where this compound acts as a substrate or catalyst, theoretical models can be built to predict how its rigid, chiral structure will influence the approach of reagents and stabilize the preferred transition state, ultimately controlling the stereochemical outcome. arxiv.org

Understanding of Chemical Reaction Mechanisms Involving the Bicyclic Diamine

The rigid, chiral scaffold of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its derivatives, including this compound, has made them valuable organocatalysts in asymmetric synthesis. A key area where their mechanistic role has been investigated is the enantioselective Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs).

The generally accepted mechanism for the Biginelli reaction involves an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step is a cyclization via condensation of the remaining amino group of the urea with the ketone carbonyl, followed by dehydration to yield the DHPM. organic-chemistry.org

In the context of asymmetric organocatalysis by chiral bicyclic diamines like derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, the catalyst is responsible for inducing stereoselectivity. While specific mechanistic studies on the benzyl-substituted title compound are not extensively detailed in the reviewed literature, research on closely related derivatives provides significant insight into the mechanism of enantioselective induction.

One study investigated the use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr and its N-methylated and N-[(R)-1-phenylethyl] derivatives as organocatalysts in the Biginelli reaction. semanticscholar.org The proposed mechanism suggests that the chiral diamine activates the reactants and controls the stereochemical outcome of the reaction. It is hypothesized that the secondary amine of the catalyst forms an iminium ion with the aldehyde, which then reacts with the enolate of the β-ketoester. The chiral environment created by the rigid bicyclic structure of the catalyst directs the approach of the enolate to one face of the iminium ion, leading to the preferential formation of one enantiomer of the DHPM.

Computational studies on similar chiral primary amine-catalyzed Biginelli reactions have provided a more detailed picture of the transition state. clockss.orgelsevierpure.com These studies suggest that the rate-determining step is often the proton transfer involved in the cyclization of the substrate. The catalyst, through hydrogen bonding and its specific steric arrangement, stabilizes the transition state leading to the major enantiomer. The orientation of the catalyst's functional groups is crucial in dictating the enantioselectivity of the reaction. elsevierpure.com

The research on derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane in the Biginelli reaction has shown that they can effectively catalyze the formation of DHPMs with moderate to good yields and enantioselectivities. semanticscholar.orgsci-hub.se The results indicate that the nature of the substituent on the nitrogen atom of the diazabicyclo[2.2.1]heptane core influences both the chemical yield and the enantiomeric excess of the product. semanticscholar.org

For instance, in a study using various aromatic aldehydes, ethyl acetoacetate, and urea in the presence of derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, the following results were obtained:

CatalystAldehyde (ArCHO)Yield (%)Enantiomeric Excess (ee, %)Configuration
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBrBenzaldehyde8520(S)
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane·2HBrBenzaldehyde8827(S)
(1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBrBenzaldehyde9238(S)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr4-Chlorobenzaldehyde8218(S)
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane·2HBr4-Chlorobenzaldehyde8525(S)
(1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr4-Chlorobenzaldehyde9035(S)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr4-Methylbenzaldehyde8822(S)
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane·2HBr4-Methylbenzaldehyde9030(S)
(1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr4-Methylbenzaldehyde9441(S)

These findings underscore the role of the chiral bicyclic diamine scaffold in creating a stereochemically defined environment that influences the reaction pathway, leading to the observed enantioselectivity.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Functionalization Strategies

The future development of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is intrinsically linked to the exploration of innovative functionalization strategies. The inherent reactivity of the diazabicyclic system provides a platform for a variety of chemical modifications.

One promising avenue is the use of multicomponent reactions (MCRs) to rapidly generate libraries of diverse derivatives. nih.gov A recent study demonstrated the successful multicomponent synthesis of novel (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates, highlighting the potential of this approach to create structurally complex molecules with interesting biological activities in a single step. nih.gov This strategy allows for the efficient exploration of chemical space around the core scaffold.

Another key area of research is the C-substitution of the bicyclic frame. While N-substituted derivatives are common, C-substituted analogues are less explored. semanticscholar.org The directed metalation of a Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, followed by reaction with various electrophiles, has been shown to be an effective method for introducing substituents at the carbon atoms of the ring. semanticscholar.orgumich.edu This opens up possibilities for creating a new class of chiral ligands and pharmacologically active compounds.

Future research will likely focus on expanding the repertoire of functionalization reactions, including late-stage functionalization techniques, to introduce a wider array of functional groups onto the scaffold. This will be crucial for fine-tuning the steric and electronic properties of the molecule for specific applications.

Development of Advanced Catalytic Systems Incorporating the Scaffold

The chiral nature and conformational rigidity of the 2,5-diazabicyclo[2.2.1]heptane framework make it an excellent platform for the development of advanced catalytic systems. Derivatives of this scaffold have already shown promise in asymmetric organocatalysis. umich.edusigmaaldrich.com

For instance, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been successfully employed as organocatalysts in the enantioselective Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones of significant biological interest. umich.edu These catalysts have demonstrated the ability to induce moderate to good enantioselectivities. umich.edu

The development of new derivatives with tailored electronic and steric properties is a key future direction. By modifying the substituents on the nitrogen atoms and the carbon framework, it is possible to create more effective and selective catalysts for a broader range of asymmetric transformations. A proposed reaction mechanism for a Michael addition catalyzed by a tosylated derivative suggests that both catalyst components are involved in the stereodetermining step, highlighting the potential for rational catalyst design. portico.org

The following table summarizes the performance of different (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-derived organocatalysts in the Biginelli reaction.

CatalystAldehydeYield (%)Enantiomeric Excess (ee, %)
1 (dihydrobromide salt)Benzaldehyde8518
2 (N-methylated derivative)Benzaldehyde8225
3 (N-phenylethyl derivative)Benzaldehyde9446

Data sourced from González-Olvera et al., 2008. umich.edu

Integration into Advanced Drug Discovery Platforms beyond Initial Screening

The 2,5-diazabicyclo[2.2.1]heptane scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a rigid framework for presenting functional groups in a well-defined spatial arrangement. researchgate.net This has led to its incorporation into a variety of compounds with pharmacological applications. researchgate.net

Derivatives of this scaffold have been investigated as potential antitumor agents. nih.govresearchgate.net For example, a series of novel dithiocarbamate (B8719985) derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against several cancer cell lines. nih.gov One compound, in particular, displayed significant activity and induced apoptosis without causing necrosis, making it a promising lead for further development. nih.gov

The rigid nature of the scaffold is also advantageous for designing ligands that can bind to specific biological targets with high affinity and selectivity. This has been explored in the context of developing CCR2 antagonists and α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists.

Future efforts in this area will likely involve the use of computational modeling and structure-activity relationship (SAR) studies to design more potent and selective drug candidates based on the this compound scaffold. Its integration into high-throughput screening platforms will also facilitate the discovery of new biological activities.

Application in Materials Science and Supramolecular Chemistry

While the primary focus of research on this compound has been in catalysis and medicinal chemistry, its unique structural features also make it an interesting candidate for applications in materials science and supramolecular chemistry. The rigid bicyclic structure can be used to create well-defined three-dimensional structures in polymers and other materials.

The dihydrobromide salt of (1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane has been noted for its potential use in the formulation of specialized polymers. rsc.org The introduction of this chiral, rigid unit into a polymer backbone could lead to materials with novel chiroptical properties or enhanced thermal stability.

Bio-inspired Design and Biomimetic Transformations Utilizing the Scaffold

Nature often utilizes rigid molecular scaffolds to achieve high levels of selectivity and efficiency in biochemical reactions. The conformational rigidity of the 2,5-diazabicyclo[2.2.1]heptane core makes it an attractive candidate for bio-inspired design and the development of catalysts that mimic natural enzymes.

A biomimetic approach has been successfully used in the synthesis of complex natural products like the calothrixins, which are pentacyclic indolo[3,2-j]phenanthridine alkaloids. sydney.edu.au While this example does not directly use the diazabicyclo[2.2.1]heptane scaffold, it demonstrates the power of biomimetic strategies in complex molecule synthesis. The rigid framework of this compound could be similarly employed to pre-organize reactants in a way that facilitates specific chemical transformations, mimicking the active site of an enzyme.

Future research in this area could involve the design of catalysts based on this scaffold that incorporate additional functional groups to facilitate proton transfer or to stabilize transition states, key features of many enzymatic reactions. Such biomimetic catalysts could offer novel solutions for challenging chemical transformations.

Mechanistic and Computational Refinements for Rational Design

A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for the rational design of new catalysts and therapeutic agents. While experimental studies provide valuable insights, computational modeling is becoming an increasingly powerful tool for elucidating reaction pathways and predicting the properties of new compounds.

For catalytic applications, computational studies can be used to model the transition states of reactions and to understand the factors that control enantioselectivity. This information can then be used to design new ligands with improved performance. The rational design of chiral ligands is an active area of research, and the rigid 2,5-diazabicyclo[2.2.1]heptane scaffold provides an excellent starting point for such endeavors. medscape.com

In drug discovery, molecular modeling can be used to predict the binding affinity of derivatives for their biological targets and to optimize their pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have already been used to assess the drug-like potential of new derivatives. nih.gov

Future research will undoubtedly involve a synergistic combination of experimental and computational approaches to refine our understanding of this versatile scaffold and to accelerate the development of new applications.

Q & A

Q. What are the standard synthetic routes for preparing (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives?

The synthesis typically begins with trans-4-hydroxy-L-proline as a chiral precursor. Key steps include Boc protection of the amine groups, nucleophilic substitution for benzyl group introduction, and cyclization to form the bicyclic framework. For example, (1S,4S)-2-benzyl derivatives are synthesized via alkylation of the parent diazabicycloheptane with benzyl halides under basic conditions . Purification often involves column chromatography with gradient elution (e.g., ethyl acetate/hexanes to methanol/dichloromethane) .

Q. How is the stereochemical integrity of (1S,4S)-2-benzyl derivatives verified?

Chiral HPLC and polarimetry ([α]D measurements) are standard methods. X-ray crystallography is used for absolute configuration confirmation, as seen in structurally related compounds like (1S,4S)-2-(2,4-difluorophenyl) analogs . NMR analysis of diastereomeric intermediates (e.g., Boc-protected derivatives) also helps distinguish stereoisomers .

Q. What are the primary applications of this compound in catalysis?

The rigid bicyclic scaffold serves as a chiral organocatalyst in asymmetric reactions. For instance, its hydrobromide salts catalyze the Biginelli reaction, yielding 3,4-dihydropyrimidinones (DHPMs) with moderate enantioselectivity (18–46% ee) . The benzyl group enhances steric control, while the diazabicyclic structure stabilizes transition states via hydrogen bonding .

Advanced Research Questions

Q. How can enantioselectivity be optimized in reactions catalyzed by (1S,4S)-2-benzyl derivatives?

Modifying substituents on the bicyclic framework or counterion selection significantly impacts enantiomeric excess (ee). For example:

  • N-Methylation : Increases steric bulk, improving ee from 37% to 46% in DHPM synthesis .
  • Aryl Substitution : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance binding affinity to substrates, as shown in pharmacological analogs .
  • Counterion Effects : Hydrobromide salts outperform hydrochlorides due to better solubility and transition-state stabilization .

Q. What methodologies address low yields in multicomponent reactions involving this compound?

  • Microwave Irradiation : Reduces reaction time (e.g., from 24h to 8h) but may not improve ee. A trial using 6–7 W at 45°C yielded 42% product with 27% ee .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like urea enhance cyclocondensation efficiency .

Q. How do structural modifications influence biological activity in related diazabicycloheptane derivatives?

Comparative studies of analogs highlight:

Modification Biological Impact Reference
4-Fluorophenyl additionIncreased binding affinity to neural receptors
Pyrimidinyl substitutionEnhanced aqueous solubility (e.g., lapatinib analogs)
Trifluoromethyl groupsImproved metabolic stability in pharmacokinetic studies

Q. What mechanistic insights explain enantioselectivity in organocatalytic applications?

The "enamine catalysis" mechanism is proposed, where the secondary amine forms a chiral enamine intermediate with carbonyl substrates. This induces asymmetry via steric hindrance and π-π interactions between the benzyl group and aromatic aldehydes . Computational studies (DFT) further support transition-state stabilization by the bicyclic framework’s rigid geometry .

Q. How are contradictions in catalytic performance resolved across studies?

Discrepancies in enantioselectivity (e.g., 18% vs. 46% ee) arise from variables like substrate electronic effects, solvent polarity, and catalyst loading. Systematic screening using Design of Experiments (DoE) identifies optimal conditions. For example, higher ee is achieved with electron-deficient aldehydes due to stronger non-covalent interactions .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during storage or reactions?

  • Salt Formation : Dihydrobromide salts improve stability versus free bases, as seen in TCI America’s product specifications (≥98% purity) .
  • Low-Temperature Storage : -20°C under inert atmosphere prevents oxidation of the secondary amine .

Q. How is aqueous solubility improved for pharmacological testing?

  • Hydrobromide Salts : Increase polarity, as demonstrated in Aladdin Scientific’s catalyst (500 mg, 98% purity) .
  • Prodrug Design : Esterification of the diazabicyclic nitrogen enhances bioavailability in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.